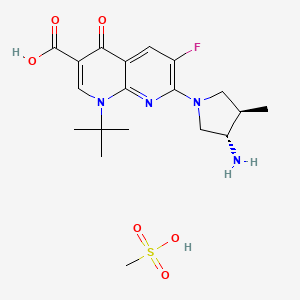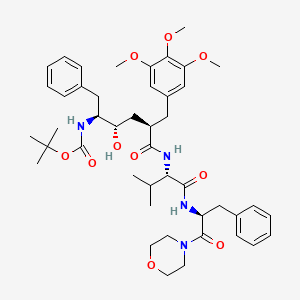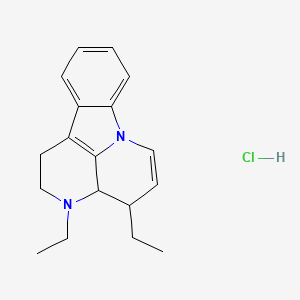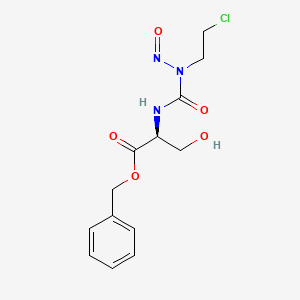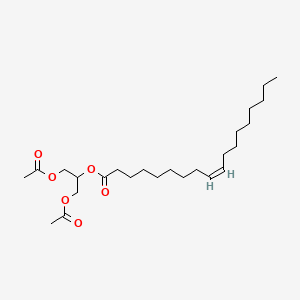
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is a complex organic compound with a unique structure that includes an indole ring, a benzamide group, and a tert-butylamino propoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzamide group and the tert-butylamino propoxy side chain. The final step involves the formation of the ethanedioate salt.
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzamide Group Introduction: The benzamide group can be introduced through the reaction of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.
tert-Butylamino Propoxy Side Chain Addition: The tert-butylamino propoxy side chain can be added through nucleophilic substitution reactions, where the indole derivative reacts with a tert-butylamino propyl halide.
Ethanedioate Salt Formation: The final compound is obtained by reacting the intermediate product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
科学研究应用
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to modulation of biological activities. The benzamide group can enhance binding affinity and specificity, while the tert-butylamino propoxy side chain can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Benzamide, N-(1,1-dimethylethyl): Similar structure but lacks the indole ring and ethanedioate salt.
Indole-3-acetic acid: Contains the indole ring but differs in the side chains and functional groups.
N-tert-Butylbenzamide: Similar benzamide group but lacks the indole ring and ethanedioate salt.
Uniqueness
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is unique due to its combination of an indole ring, benzamide group, and tert-butylamino propoxy side chain, which confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
112857-89-3 |
|---|---|
分子式 |
C24H29N3O6 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
2-[3-(tert-butylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O2.C2H2O4/c1-22(2,3)24-13-7-15-27-20-11-5-4-8-17(20)21(26)25-19-10-6-9-18-16(19)12-14-23-18;3-1(4)2(5)6/h4-6,8-12,14,23-24H,7,13,15H2,1-3H3,(H,25,26);(H,3,4)(H,5,6) |
InChI 键 |
JSHAEPSAOKFEMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


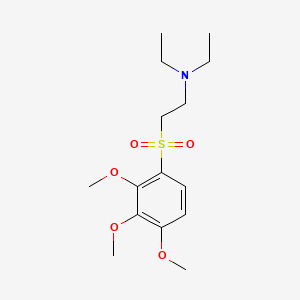


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
